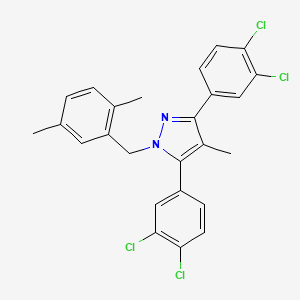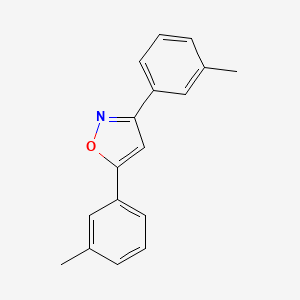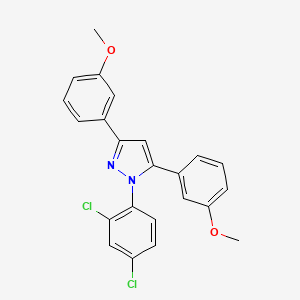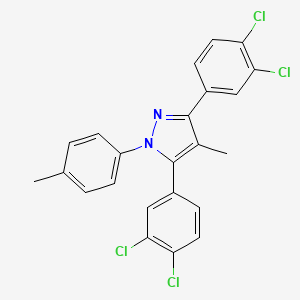
3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole typically involves the reaction of appropriate substituted benzyl and phenyl derivatives with a pyrazole precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: A similar compound with a different substituent at the 1-position.
1-(2,5-dimethylbenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Another related compound with different substituents on the phenyl rings.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H20Cl4N2 |
|---|---|
Molecular Weight |
490.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C25H20Cl4N2/c1-14-4-5-15(2)19(10-14)13-31-25(18-7-9-21(27)23(29)12-18)16(3)24(30-31)17-6-8-20(26)22(28)11-17/h4-12H,13H2,1-3H3 |
InChI Key |
JGGWRCICCRETPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932680.png)
![methyl 4-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10932683.png)


![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10932693.png)

![5-(4-bromo-1H-pyrazol-3-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10932709.png)
![4-chloro-1-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10932717.png)
![4-{4-butyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10932719.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(propan-2-ylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B10932731.png)
![1-(difluoromethyl)-5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932734.png)

![1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10932744.png)

